molecular formula C6H4IN3 B1400291 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100318-96-4

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1400291
CAS No.: 1100318-96-4
M. Wt: 245.02 g/mol
InChI Key: UEUGYIMGLFJGGX-UHFFFAOYSA-N
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Description

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that is part of the pyrrolopyrimidine class . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine at elevated temperatures . Another method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .


Molecular Structure Analysis

The molecular structure of this compound has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . They also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.02 . It is a solid at room temperature .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been structurally analyzed, revealing specific details about its N-glycosidic bond torsion angle and deviations of its bulky iodo substituent and N atom of the 6-amino group (Seela, Zulauf, Reuter, & Kastner, 1999).
  • It serves as a substrate in palladium-catalyzed cross-coupling reactions for the synthesis of various 4-alkynylpyrrolopyrimidines, highlighting its utility in creating complex organic compounds (Tumkevičius & Masevičius, 2008).

Pharmaceutical Synthesis

  • Pyrrolo[2,3-d]pyrimidines, a category to which 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine belongs, are significant in pharmaceutical research. A synthesis process for a derivative of this compound demonstrates its relevance in producing pharmaceutically active compounds in an ecological and economical manner (Fischer & Misun, 2001).

Antitumor Properties

  • Research on pyrrolo[2,3-d]pyrimidines has revealed their potential antitumor properties. Specific derivatives of this chemical structure have been synthesized and evaluated for their antiproliferative effects against cancer cell lines, indicating the compound’s significance in cancer research (Mieczkowski et al., 2015).

Potential as Antimalarial Drug

  • A derivative of 7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an antimalarial drug. The presence of a water molecule of crystallization in its structure was noted, which may affect its pharmaceutical properties (Gainsford, Fröhlich, & Evans, 2010).

Antibacterial Agent Synthesis

  • Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of novel tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, showing their role in creating potential antibacterial agents (Dave & Shah, 2002).

Mechanism of Action

Target of Action

It has been suggested that compounds with a similar pyrrolo[2,3-d]pyrimidine structure have been found to inhibit the activity of the janus kinase (jak) family of enzymes .

Mode of Action

The mode of action of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a JAK inhibitor, it would interfere with the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death, and in tumor formation processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. If the compound acts on the JAK-STAT signaling pathway, it could affect downstream effects such as cell growth, proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as a JAK inhibitor, it could potentially lead to the inhibition of cell growth and proliferation, and the induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its effectiveness.

Future Directions

There is considerable interest in the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine analogs due to their unique stability and pronounced cytotoxic activity . Future research guidelines suggest the development of new pyrimidines as anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in various biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential regulators of cellular signaling pathways. The iodine atom in this compound enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active sites of these enzymes, leading to potent inhibitory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the JAK-STAT signaling pathway, which is critical for cell proliferation and survival . By modulating this pathway, the compound can induce apoptosis in cancer cells and inhibit their growth. Furthermore, this compound has been shown to affect the expression of genes related to cell cycle regulation and metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of P21-activated kinase 4 (PAK4) by binding to its active site and preventing substrate access . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its decomposition, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed and excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, influencing cellular energy production and metabolism .

Properties

IUPAC Name

4-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGYIMGLFJGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728157
Record name 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100318-96-4
Record name 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (673 mg, 4.41 mmol) and 7 mL of 57% hydriodic acid was stirred at room temperature for 16 hours. The solid was filtered off, suspended in 5 mL of water and brought to pH=8 with aqueous ammonia solution. The suspension was cooled down to 0° C. and the solid was filtered off, washed with cold water and dried to give the product to yield 970 mg of the product as a white powder. The product contains about 10% of the starting material.
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydroiodic acid (55 wt %, 100 g) was mixed with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (manufactured by Tokyo Chemical Industry Co., Ltd., 10.6 g, 69.0 mmol) under cooling with ice and stirred at 0° C. for 1 hour and then at room temperature for one day. The precipitated solid was collected by filtration and washed with water. The residue was suspended in water, neutralized with 1 M aqueous sodium hydroxide and filtered. The yellow solid was washed with water and dried under reduced pressure to give the title compound as a yellow solid (16.2 g, yield 96%, including 10% 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting compound).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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